molecular formula C22H23FN2O2S B3015527 2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 946250-56-2

2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

Cat. No.: B3015527
CAS No.: 946250-56-2
M. Wt: 398.5
InChI Key: HUZUCYSJMRMGSK-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide (CAS 946250-56-2) is a synthetic organic compound with a molecular formula of C22H23FN2O2S and a molecular weight of 398.49 g/mol . This chemical features a 1,3-thiazole ring, a significant heterocycle in medicinal chemistry known for its aromaticity due to the presence of sulfur and nitrogen atoms within its five-membered structure . Thiazole-containing compounds are recognized for their diverse biological activities and are frequently investigated in preclinical research for various therapeutic potentials, including as antimicrobial, anti-inflammatory, and anticancer agents . The specific structure of this acetamide derivative, which incorporates a 4-fluorophenyl and a 4-ethoxyphenyl group, makes it a valuable intermediate or target molecule in drug discovery and development efforts. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in biological screening assays to explore new pharmacological leads. The product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c1-3-27-19-10-4-16(5-11-19)14-21(26)24-13-12-20-15(2)25-22(28-20)17-6-8-18(23)9-7-17/h4-11H,3,12-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUCYSJMRMGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H23FN2O2S
  • Molecular Weight : 398.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 946250-56-2

The compound features an ethoxyphenyl group, a thiazole moiety, and an acetamide functional group, which are critical for its biological activity. The presence of the fluorophenyl group enhances its chemical reactivity and potential therapeutic applications.

Structural Representation

ComponentStructure
Ethoxy Group-OCH2CH3
Thiazole Moiety-C4H3N2S
Acetamide Functional-C(=O)NH

The biological activity of This compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. The thiazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

Key Activities

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses in vitro, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Some research indicates that it may possess antimicrobial properties against certain bacterial strains.

Structure-Activity Relationship (SAR)

The unique substitution pattern of the compound significantly influences its biological activity. For example:

  • The presence of the ethoxy group enhances lipophilicity, facilitating cellular uptake.
  • The fluorophenyl group contributes to increased potency against specific targets due to enhanced binding affinity.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (leukemia)0.3Inhibition of MEK1/2 kinases
MOLM13 (leukemia)1.2Downregulation of phospho-ERK1/2
HT-29 (colorectal)14Growth inhibition via G0/G1 arrest

These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.

In Vivo Studies

Animal model studies have demonstrated dose-dependent growth inhibition of tumors derived from BRAF mutant lines when treated with the compound:

Dosage (mg/kg)Tumor Growth Inhibition (%)
1050
2075

These results underscore the potential therapeutic applications of this compound in oncology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of acetamide-thiazole hybrids. Key structural analogues include:

Compound Name Substituents on Thiazole/Related Rings Key Structural Differences
Target Compound 4-Fluorophenyl, 4-methyl Reference for comparison
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 4-Fluorophenyl, triazole-benzodiazole hybrid Triazole-benzodiazole core vs. simple thiazole
N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide Thiazolidinone ring with imino group Thiazolidinone vs. aromatic thiazole; tautomerism
2-((4-Allyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)thio)-N-(2-Methoxyphenyl)acetamide Triazole-thioether, methoxyphenyl Triazole-thioether vs. thiazole; substituent position

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • Electron-Donating Groups (e.g., 4-Ethoxyphenyl) : Improve solubility and influence pharmacokinetics .
Physicochemical Properties

Data from analogous compounds reveal trends:

Compound (Source) Melting Point (°C) Key Spectral Data (1H NMR)
Target Compound Not reported Expected δ 1.35 (ethoxy CH3), δ 7.2–7.8 (aromatic)
9b 178–180 δ 2.4 (thiazole-CH3), δ 7.6 (fluorophenyl)
3c (tautomeric mixture) 165–167 δ 1.3 (ethoxy CH3), δ 6.8–7.4 (aromatic, tautomers)
N-(4-Ethoxyphenyl)-2-imino-4-oxo-thiazolidine 192–194 δ 3.4 (thiazolidinone CH2), δ 8.1 (imino NH)

Key Observations :

  • Thiazole-containing compounds (e.g., 9b) exhibit higher melting points than thiazolidinone derivatives, suggesting greater crystallinity .
  • Tautomerism in thiazolidine derivatives (e.g., 3c) complicates spectral interpretation but may enhance dynamic binding .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires a balance of solvent selection, temperature control, and catalyst efficiency. For thiazole-containing analogs, reaction conditions such as refluxing in ethanol or acetonitrile (60–80°C) with potassium carbonate as a base have been effective for cyclization steps . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) is critical to achieving >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or LC-MS .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., 4-fluorophenyl and ethoxyphenyl groups) and thiazole ring formation .
  • X-ray crystallography : Resolve bond lengths and angles, particularly for the thiazole-ethylacetamide linkage, to confirm stereoelectronic effects .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ peak) .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) isoforms using fluorometric or colorimetric assays (e.g., prostaglandin H2_2 conversion) .
  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

  • Methodological Answer :
  • Core modifications : Synthesize derivatives with substituted thiazole rings (e.g., 4-methyl vs. 4-ethyl) to assess steric effects .
  • Functional group swaps : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic properties .
  • Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to enhance target binding .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes against COX-2 or kinase targets .

Q. How should researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomes), permeability (Caco-2 assays), and metabolic pathways (CYP450 isoforms) to identify bioavailability limitations .
  • Formulation optimization : Test solubility enhancers (e.g., PEG-400, cyclodextrins) or nanoparticle encapsulation to improve oral absorption .
  • Target engagement assays : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm target binding in vivo .

Q. What computational strategies can predict off-target interactions and toxicity risks?

  • Methodological Answer :
  • Machine learning models : Train on Tox21 or ChEMBL datasets to predict hepatotoxicity or cardiotoxicity .
  • Molecular dynamics simulations : Simulate binding to hERG channels or cytochrome P450 enzymes to assess arrhythmia or drug-drug interaction risks .
  • ADMET prediction tools : Use SwissADME or ProTox-II to estimate permeability, metabolism, and LD50_{50} values .

Q. How can reaction engineering principles improve scale-up synthesis for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., thiazole cyclization) to enhance heat dissipation and reproducibility .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Green chemistry metrics : Calculate E-factors and atom economy to minimize waste (e.g., replace dichloromethane with 2-MeTHF) .

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